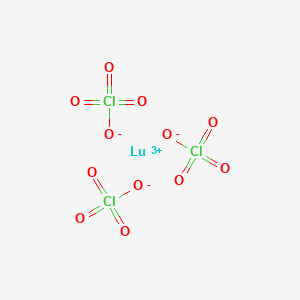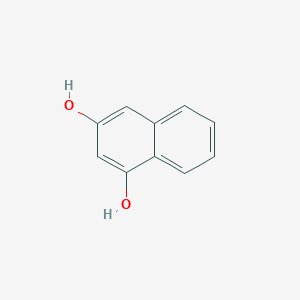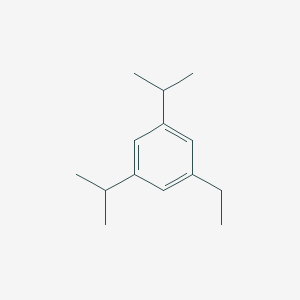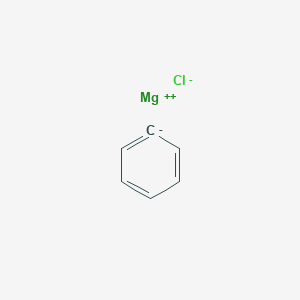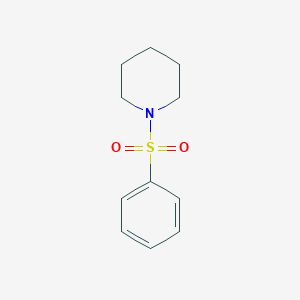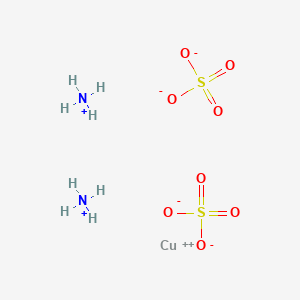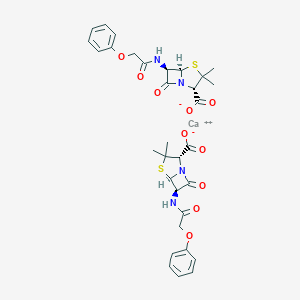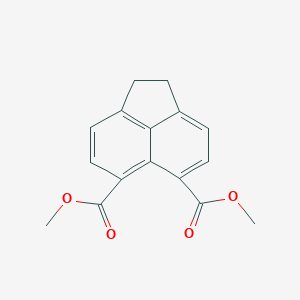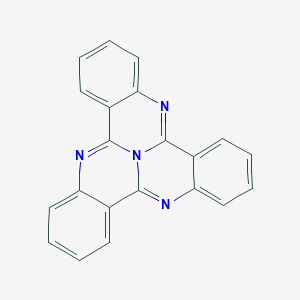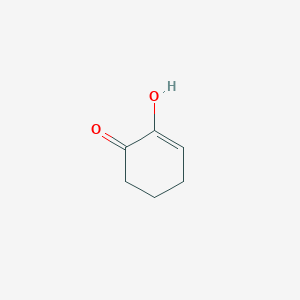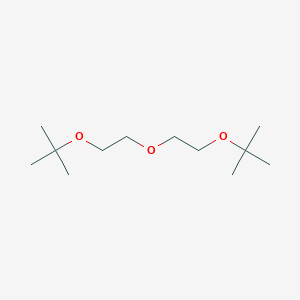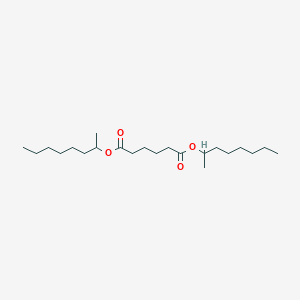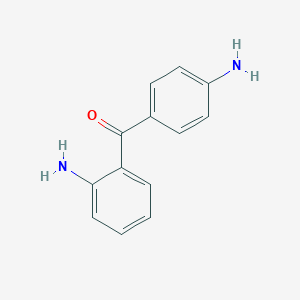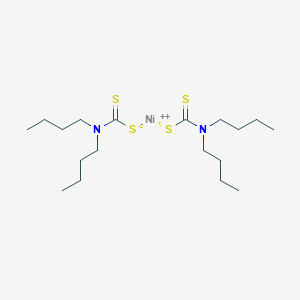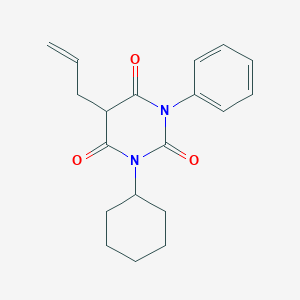
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid, also known as allylbarbital, is a barbiturate derivative that has been widely used in scientific research due to its sedative and hypnotic effects. It was first synthesized in 1922 by Ernst Preiswerk and Heinrich Keil, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Allylbarbital acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which leads to an increase in chloride ion influx, causing hyperpolarization of the neuron and ultimately leading to sedation and hypnotic effects.
Effets Biochimiques Et Physiologiques
Allylbarbital has been shown to decrease brain metabolism and oxygen consumption. It also decreases the excitability of neurons, leading to sedative and hypnotic effects. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl in lab experiments is its ability to induce sedation and hypnosis in animals, making it useful for surgical procedures. It also has anticonvulsant properties, making it a potential treatment for epilepsy. However, one of the limitations of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl is its potential for abuse and addiction, as it is a barbiturate derivative.
Orientations Futures
There are several future directions for research on 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl. One potential direction is investigating its potential as an antiepileptic drug. Additionally, it could be studied for its potential use in treating insomnia and other sleep disorders. Further research could also explore the potential for developing new barbiturate derivatives with improved therapeutic effects and reduced potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl involves the reaction of cyclohexanone with urea and allyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with phosphorus oxychloride and phenylacetic acid to yield 5-Allyl-1-cyclohexyl-3-phenylbarbituric acid.
Applications De Recherche Scientifique
Allylbarbital has been used in several scientific studies as a sedative and hypnotic agent. It has also been used to induce anesthesia in animals for surgical procedures. Additionally, it has been investigated for its potential anticonvulsant and antiepileptic effects.
Propriétés
Numéro CAS |
1045-97-2 |
|---|---|
Nom du produit |
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid |
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-3,5-6,10-11,15-16H,1,4,7-9,12-13H2 |
Clé InChI |
KUOBVCZIZVOJEJ-UHFFFAOYSA-N |
SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
1-Cyclohexyl-3-phenyl-5-(2-propenyl)barbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



